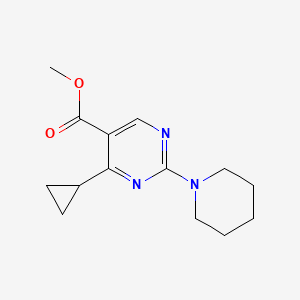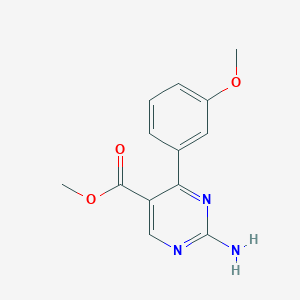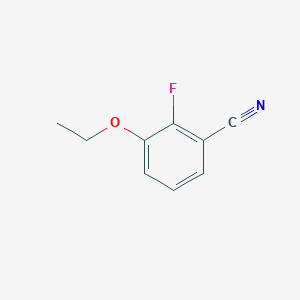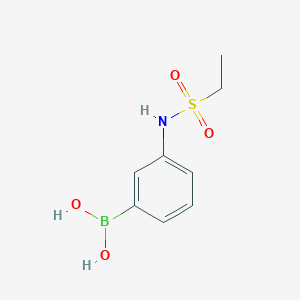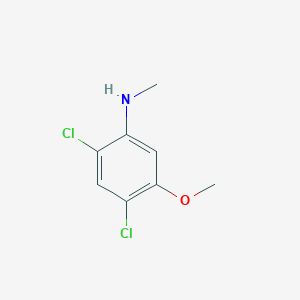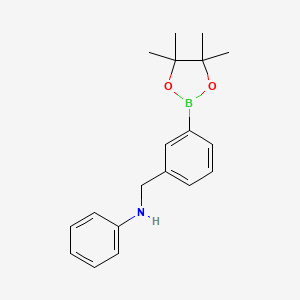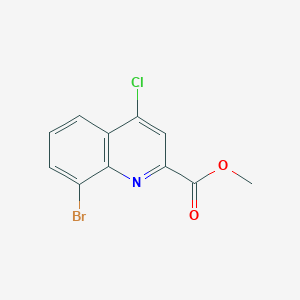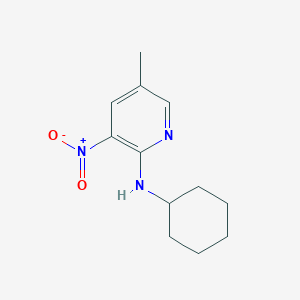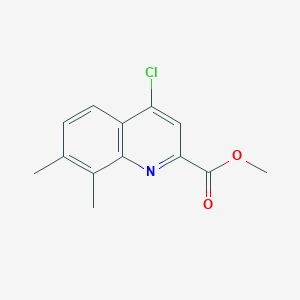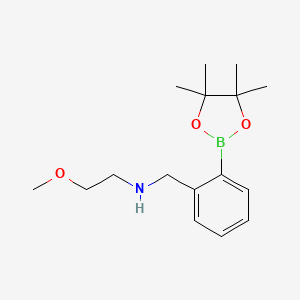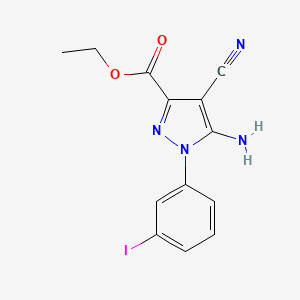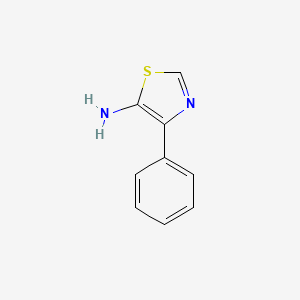
4-苯基-1,3-噻唑-5-胺
描述
4-Phenyl-1,3-thiazol-5-amine is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years. For instance, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested . Another study presented the synthesis of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in the synthesis of various synthetic drugs .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
抗菌活性
4-苯基-1,3-噻唑-5-胺: 衍生物因其潜在的抗菌活性而被研究。 噻唑环是已知的一些抗菌化合物的组成部分,包括磺胺噻唑 . 研究表明,对噻唑类化合物不同位置的修饰可以生成具有强抗菌活性的新分子 .
抗癌特性
噻唑骨架由于其影响各种细胞通路的潜力,在癌症研究中正受到越来越多的关注。 它具有选择性抗癌活性的潜力,目前正在研究这一途径 . 例如,噻唑呋喃,一种噻唑衍生物,已显示出作为抗癌药物的潜力 .
抗氧化作用
噻唑衍生物已被合成并筛选其抗氧化特性。 一些化合物表现出强大的抗氧化活性,这对于保护细胞免受氧化应激至关重要 .
抗炎用途
含有噻唑部分的化合物已被评估其抗炎作用。 体内研究表明,其具有显著的抗炎活性,可与双氯芬酸等标准药物媲美 . 这表明有可能开发新的抗炎药物。
抗真菌应用
噻唑衍生物的抗真菌活性已针对各种真菌病原体进行了评估。 新的衍生物已与市售杀真菌剂进行了比较,其中一些在特定剂量下表现出有效的抗真菌特性 .
药物设计与发现
噻唑环是许多药物的常见特征,被认为是药物化学中的“特权结构”。它存在于 FDA 批准的药物中,以及其在药物设计中的多功能性,突出了其重要性。 噻唑环因其广泛的药理学应用而充当药效团核心 .
作用机制
Target of Action
The primary target of 4-Phenyl-1,3-thiazol-5-amine is suggested to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular proliferation .
Mode of Action
4-Phenyl-1,3-thiazol-5-amine interacts with its target, S-methyl-5-thioadenosine phosphorylase, potentially inhibiting its function
Biochemical Pathways
The inhibition of S-methyl-5-thioadenosine phosphorylase by 4-Phenyl-1,3-thiazol-5-amine could affect the methionine salvage pathway . This pathway is involved in the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine biosynthesis . Disruption of this pathway could lead to downstream effects on polyamine biosynthesis and cellular proliferation.
Pharmacokinetics
Thiazoles, the class of compounds to which 4-phenyl-1,3-thiazol-5-amine belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of 4-Phenyl-1,3-thiazol-5-amine.
Result of Action
The molecular and cellular effects of 4-Phenyl-1,3-thiazol-5-amine’s action are likely related to its inhibition of S-methyl-5-thioadenosine phosphorylase and the subsequent disruption of the methionine salvage pathway . This could potentially lead to altered polyamine biosynthesis and changes in cellular proliferation .
未来方向
Future research directions could involve modifying the structure of thiazole derivatives to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . For instance, one study focused on modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .
生化分析
Biochemical Properties
They have been shown to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazoles have been found to have antimicrobial activities, affecting the growth and proliferation of bacteria .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 4-Phenyl-1,3-thiazol-5-amine at different dosages in animal models have not been reported. Thiazoles have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
4-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPWYBJDHHKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-69-4 | |
| Record name | 4-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
